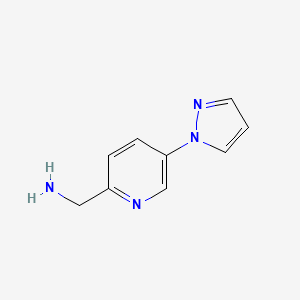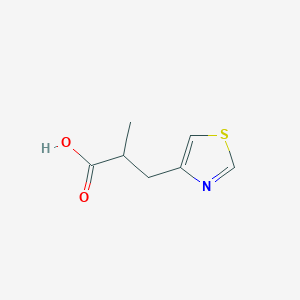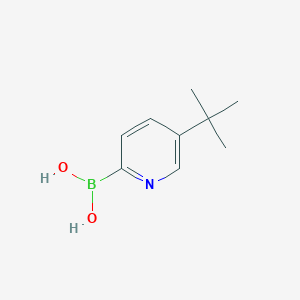![molecular formula C18H21N3O5S2 B13350952 {[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13350952.png)
{[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a sulfamoyl group, a methylthio group, and a nicotinate moiety, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 5-(N,N-dimethylsulfamoyl)-2-methylphenylboronic acid with appropriate reagents to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-((5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfamoyl and methylthio groups play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylsulfamoyl chloride: A related compound used in the synthesis of sulfonamides and other medicinally important molecules.
5-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid: An intermediate used in the synthesis of various organic compounds.
Uniqueness
2-((5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H21N3O5S2 |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
[2-[5-(dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C18H21N3O5S2/c1-12-7-8-13(28(24,25)21(2)3)10-15(12)20-16(22)11-26-18(23)14-6-5-9-19-17(14)27-4/h5-10H,11H2,1-4H3,(H,20,22) |
Clave InChI |
MKSMETIDXCXTJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)COC(=O)C2=C(N=CC=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


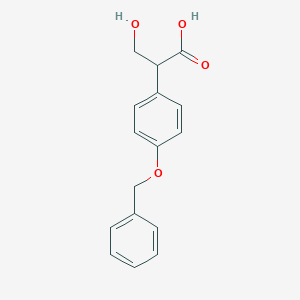
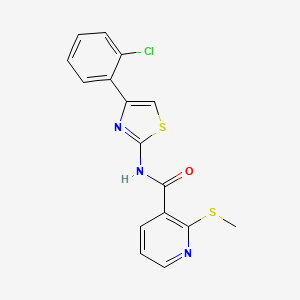
![6-(3-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350887.png)
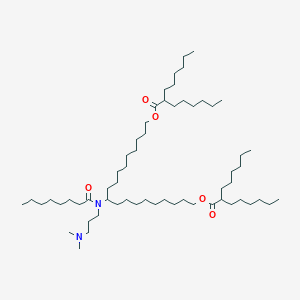
![2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B13350901.png)


![Rel-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13350915.png)

